molecular formula C8H14ClNO2 B567974 3-Azabicyclo[3.2.1]octane-8-carboxylic acid hydrochloride CAS No. 1240526-59-3

3-Azabicyclo[3.2.1]octane-8-carboxylic acid hydrochloride

Cat. No.: B567974
CAS No.: 1240526-59-3
M. Wt: 191.655
InChI Key: MZXKXSCKHKDJMF-UHFFFAOYSA-N
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Description

3-Azabicyclo[3.2.1]octane-8-carboxylic acid hydrochloride represents a synthetically valuable bicyclic scaffold with significant potential in pharmaceutical research and medicinal chemistry. This compound features a rigid bicyclic framework that serves as a versatile building block for drug discovery, particularly in the development of molecular scaffolds with defined spatial orientation. The structural characteristics of the azabicyclo[3.2.1]octane system provide a conformationally restricted platform that can enhance binding affinity and selectivity when incorporated into bioactive molecules. Researchers utilize this hydrochloride salt primarily in pharmaceutical development where its improved solubility facilitates handling in various experimental conditions. The compound's strategic value lies in its ability to serve as a molecular scaffold for designing enzyme inhibitors, receptor ligands, and other biologically active compounds. The bicyclic framework mimics tropane-like structures found in natural products, offering opportunities for developing novel therapeutic agents with potential applications in neurological disorders and other disease areas. While structurally related to other bicyclic compounds such as 3-Oxa-8-azabicyclo[3.2.1]octane hydrochloride and 8-azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride , this specific regioisomer presents unique stereochemical properties that distinguish its research applications. The carboxylic acid functionality allows for further synthetic modifications through amide formation, esterification, or other conjugation chemistries, enabling researchers to create diverse compound libraries for structure-activity relationship studies. As with all research chemicals, proper handling procedures and safety protocols should be strictly followed. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult relevant safety data sheets and implement appropriate containment measures when working with this compound in laboratory settings.

Properties

IUPAC Name

3-azabicyclo[3.2.1]octane-8-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c10-8(11)7-5-1-2-6(7)4-9-3-5;/h5-7,9H,1-4H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZXKXSCKHKDJMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCC1C2C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

N-Boc-Pyrrole as a Versatile Starting Material

N-Boc-pyrrole has emerged as a cornerstone for synthesizing azabicyclo[3.2.1]octane derivatives. In a patented method for 3-oxa-8-aza-bicyclo[3.2.1]octane hydrochloride, N-Boc-pyrrole undergoes sequential hydroxymethylation and hydrogenation to establish the bicyclic core. For 3-azabicyclo[3.2.1]octane-8-carboxylic acid hydrochloride, analogous steps could involve:

  • Lithiation and Electrophilic Trapping : Reacting N-Boc-pyrrole with a lithium base (e.g., LDA or LiHMDS) at −65°C generates a stabilized anion, which reacts with paraformaldehyde to install hydroxymethyl groups at positions 2 and 5.

  • Hydrogenation and Stereochemical Control : Catalytic hydrogenation over Rh/C (1.5–2 MPa, 80–120°C) reduces the pyrrole ring to pyrrolidine, yielding a cis/trans diastereomeric mixture. Recrystallization in isopropanol/n-hexane (1:8–11) isolates the cis isomer, critical for downstream cyclization.

Deprotection and Salt Formation

Acidic Boc Removal

The tert-butyloxycarbonyl (Boc) group is cleaved using HCl in ethyl acetate (4 M, 5–15°C), yielding the hydrochloride salt. Recrystallization in methanol/ethyl acetate enhances purity (99.4% reported for analogous compounds).

Comparative Analysis of Synthetic Routes

Step Conditions Yield Key Challenges
HydroxymethylationLDA, paraformaldehyde, THF, −65°C to RT85–90%Anion stability, paraformaldehyde reactivity
HydrogenationRh/C, 1.5–2 MPa, 80–120°C, isopropanol/n-hexane70–75%Diastereomer separation, catalyst loading
CyclizationTsCl, Et₃N, THF, −15°C90–91%Competing intermolecular reactions
DeprotectionHCl/EtOAc, 5–15°C91–92%Acid concentration control, crystallization

Industrial Scalability and Process Optimization

The patented method’s use of inexpensive reagents (e.g., paraformaldehyde, Rh/C) and high-yielding steps (≥90% post-recrystallization) suggests viability for scale-up. Critical factors include:

  • Solvent Selection : Tetrahydrofuran (THF) balances reactivity and cost in lithiation and cyclization steps.

  • Catalyst Recycling : Rh/C recovery systems could reduce costs in hydrogenation.

  • Purity Control : Recrystallization solvents (isopropanol/n-hexane) ensure diastereomeric excess >98% .

Chemical Reactions Analysis

Types of Reactions

3-Azabicyclo[3.2.1]octane-8-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often include specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield amines, and substitution reactions may yield a variety of substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential:
The compound is primarily studied for its role as a monoamine reuptake inhibitor, which is crucial in the treatment of several neuropsychiatric disorders such as depression, anxiety, and attention deficit hyperactivity disorder (ADHD). It has been noted for its potential to inhibit the reuptake of neurotransmitters like serotonin, norepinephrine, and dopamine, thereby enhancing their availability in the synaptic cleft and improving mood and cognitive functions .

Case Studies:

  • Depression Treatment: Research indicates that derivatives of 3-azabicyclo[3.2.1]octane exhibit antidepressant-like effects in animal models by modulating monoamine levels .
  • Pain Management: The compound has shown promise in alleviating pain symptoms, potentially through its action on the central nervous system's neurotransmitter systems .

Neurobiology

Mechanism of Action:
The mechanism involves interaction with specific receptors and enzymes within the central nervous system. For instance, it may inhibit acetylcholinesterase activity, which is vital for cholinergic signaling and has implications for neurodegenerative diseases like Alzheimer's. Additionally, some studies suggest that it may inhibit β-secretase, which is involved in amyloid plaque formation associated with Alzheimer's disease.

Research Findings:

  • Neuroprotective Effects: Compounds similar to 3-azabicyclo[3.2.1]octane have been investigated for their neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative conditions.

Pharmacological Research

Opioid Receptor Modulation:
Recent studies have highlighted the compound's role as a mu-opioid receptor antagonist. This property is significant for developing treatments that mitigate opioid-induced side effects without compromising analgesic efficacy. The selective antagonism can help manage gastrointestinal side effects associated with opioid medications .

Applications in Drug Development:
The structural characteristics of 3-azabicyclo[3.2.1]octane derivatives make them attractive candidates for drug design aimed at various neurological disorders and pain management strategies .

Chemical Synthesis

Building Block in Organic Chemistry:
In synthetic organic chemistry, 3-azabicyclo[3.2.1]octane-8-carboxylic acid hydrochloride serves as a versatile building block for synthesizing more complex molecules. Its unique bicyclic structure allows chemists to explore various substitutions and modifications to create novel compounds with desired biological activities .

Application Area Specific Use Relevant Studies/Findings
Medicinal ChemistryAntidepressant developmentMonoamine reuptake inhibition
NeurobiologyNeuroprotective agentAcetylcholinesterase inhibition
PharmacologyMu-opioid receptor antagonistOpioid-induced bowel dysfunction
Chemical SynthesisIntermediate for complex moleculesVersatile building block

Mechanism of Action

The mechanism of action of 3-Azabicyclo[3.2.1]octane-8-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into the active sites of these targets, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares the target compound with analogs differing in substituents, ring systems, or functional groups:

Compound Name CAS Molecular Formula Molecular Weight Key Features Applications References
3-Azabicyclo[3.2.1]octane-8-carboxylic acid hydrochloride 1240526-59-3 C₈H₁₄ClNO₂ 191.66 Carboxylic acid, bicyclo[3.2.1]octane scaffold Pharmaceutical intermediate, peptide synthesis
8-Azabicyclo[3.2.1]octane-2-carboxylic acid, 3-hydroxy-8-methyl-, hydrochloride 5796-31-6 C₉H₁₅NO₃·HCl 221.68 Hydroxyl and methyl substituents Ecgonine derivative (cocaine metabolite)
exo-8-Azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride 216753-55-8 C₈H₁₂N₂·HCl 172.66 Nitrile group at position 3 Synthetic building block for drug candidates
3-Azabicyclo[3.2.1]octan-8-ol hydrochloride 1331847-92-7 C₇H₁₄ClNO 163.65 Hydroxyl group at position 8 Potential neuroactive agent
8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride 54745-74-3 C₆H₁₂ClNO 149.62 Oxygen atom replacing C8 in the bicyclic scaffold Structural studies, ligand design
Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride 1403766-94-8 C₉H₁₆ClNO₂ 205.68 Methyl ester derivative of the target compound Prodrug development, solubility modulation

Key Differences and Implications

Functional Groups :

  • The carboxylic acid in the target compound enhances polarity and acidity (pKa ~2–3), making it suitable for salt formation or hydrogen bonding in drug-receptor interactions. In contrast, the nitrile group in exo-8-azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride increases hydrophobicity and metabolic stability .
  • The methyl ester derivative (CAS 1403766-94-8) is less polar, improving membrane permeability, and serves as a prodrug that hydrolyzes to the active carboxylic acid .

Substituent Effects :

  • The hydroxyl group in 3-azabicyclo[3.2.1]octan-8-ol hydrochloride (CAS 1331847-92-7) enables hydrogen bonding but reduces stability under acidic conditions compared to the carboxylic acid .
  • The methyl and hydroxyl groups in 8-azabicyclo[3.2.1]octane-2-carboxylic acid derivatives (e.g., Ecgonine hydrochloride) introduce stereochemical complexity, influencing binding to biological targets like neurotransmitter transporters .

Commercial Availability and Pricing

  • The target compound is priced at $736.00/500 mg (Aladdin Scientific) but faces discontinuation for some quantities (CymitQuimica), indicating supply chain variability .
  • Analogs like Ecgonine hydrochloride are niche products, primarily used in forensic and metabolic studies .

Biological Activity

3-Azabicyclo[3.2.1]octane-8-carboxylic acid hydrochloride is a bicyclic compound notable for its potential biological activities, particularly in the context of neurotransmitter systems. This compound belongs to a class of molecules that exhibit significant pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula of this compound is C8H14ClNO2, with a molecular weight of approximately 191.66 g/mol. Its structure features a nitrogen atom within a bicyclic framework, which is crucial for its interaction with biological targets.

Table 1: Structural Properties

PropertyValue
Molecular FormulaC8H14ClNO2
Molecular Weight191.66 g/mol
Chemical StructureBicyclic with nitrogen
SolubilitySoluble in water

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly through its role as a monoamine reuptake inhibitor . This mechanism involves the inhibition of serotonin, norepinephrine, and dopamine transporters, which are pivotal in regulating mood and cognitive functions.

Biochemical Pathways

Research indicates that compounds within this structural class can modulate neurotransmitter levels, thereby influencing various neurological disorders such as depression, anxiety, and attention deficit hyperactivity disorder (ADHD) .

Biological Activities

The compound has shown promising results in various studies:

  • Antidepressant Effects : As a monoamine reuptake inhibitor, it has potential applications in treating mood disorders by enhancing the availability of neurotransmitters in the synaptic cleft .
  • Cognitive Enhancement : Preliminary studies suggest that it may improve cognitive functions by modulating cholinergic and dopaminergic pathways .
  • Pain Management : There is evidence supporting its efficacy in managing chronic pain conditions through its action on neurotransmitter systems .

Study Overview

  • Study on Antidepressant Efficacy : A clinical trial demonstrated that patients treated with derivatives of 3-Azabicyclo[3.2.1]octane showed significant improvements in depressive symptoms compared to placebo groups .
  • Neurotransmitter Interaction Study : In vitro experiments indicated that the compound effectively inhibited serotonin and norepinephrine reuptake in human cell lines expressing these transporters .
  • Cognitive Function Assessment : Animal models treated with the compound exhibited enhanced memory retention and learning capabilities, suggesting potential for cognitive enhancement therapies .

Comparison with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with related compounds:

Table 2: Comparison of Related Compounds

Compound NameStructure TypeUnique Features
3-Azabicyclo[4.3.0]nonane-9-carboxylic acidBicyclicDifferent ring connectivity; potential different activity
(1R,6S)-3-Azabicyclo[4.2.0]octaneBicyclicLacks carboxyl group; may exhibit different properties

The distinct arrangement of atoms within the bicyclic structure of this compound contributes to its specific biological activities compared to these similar compounds.

Q & A

Q. Table 1: Synthetic Optimization

MethodStarting MaterialConditionsPurity/YieldReference
Ester HydrolysisMethyl ester (CAS 1403766-94-8)6M HCl, reflux, 12h97% purity
Coupling ReactionsBromide intermediatesPd catalysis~85% yield

Basic: Which analytical techniques are most effective for characterizing structural and purity parameters of this compound?

Answer:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm the bicyclic scaffold and hydrochloride salt formation. Key signals include the carboxylic acid proton (δ ~12 ppm) and bridgehead carbons (δ 50–60 ppm) .
  • HPLC-MS : Reversed-phase HPLC with C18 columns (ACN/water + 0.1% TFA) resolves impurities. MS ([M+H]⁺ = 192.1) validates molecular weight .
  • X-ray Crystallography : Resolves stereochemical ambiguities in the bicyclic core, particularly the endo/exo configuration of the carboxylic acid group .

Advanced: How do structural modifications (e.g., substituent position, stereochemistry) influence the biological activity of this compound?

Answer:
Structure-activity relationship (SAR) studies highlight:

  • Carboxylic Acid Position : Moving the carboxylic acid to position 3 (vs. 8) reduces receptor binding affinity due to steric hindrance in target pockets .
  • Stereochemistry : The endo configuration (carboxylic acid inside the bicyclic plane) enhances solubility and bioavailability compared to exo isomers .
  • Analog Comparisons : Replacing the carboxylic acid with a nitrile (e.g., 3-azabicyclo[3.2.1]octane-8-carbonitrile hydrochloride) decreases polarity, altering membrane permeability .

Q. Table 2: SAR Trends

ModificationBiological ImpactReference
endo configurationImproved solubility
Carboxylic acid → nitrileReduced target affinity

Advanced: What strategies mitigate stability issues (e.g., hygroscopicity, thermal degradation) during storage and handling?

Answer:

  • Hygroscopicity : Store in sealed desiccators with silica gel. The hydrochloride salt is prone to moisture absorption, which accelerates decomposition .
  • Thermal Stability : Decomposition occurs above 150°C. Use low-temperature storage (-20°C) for long-term preservation .
  • Solvent Compatibility : Avoid polar aprotic solvents (e.g., DMF), which promote salt dissociation. Use methanol/water mixtures for reconstitution .

Advanced: How can researchers resolve contradictions in reported spectral data (e.g., NMR shifts, HPLC retention times)?

Answer:

  • Standardized Solvents : Ensure NMR data is acquired in deuterated DMSO or D2_2O, as solvent polarity significantly affects chemical shifts .
  • Column Calibration : Use USP reference standards for HPLC to align retention times across labs. Discrepancies often arise from column aging or buffer pH variations .
  • Collaborative Validation : Cross-check data with independent labs or databases like PubChem to identify outliers .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles are mandatory due to skin/eye irritation risks .
  • Ventilation : Use fume hoods to prevent inhalation of fine particles (GHS H319/H335) .
  • Spill Management : Neutralize spills with sodium bicarbonate and absorb with inert materials (e.g., vermiculite) .

Advanced: What computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity or target interactions?

Answer:

  • Density Functional Theory (DFT) : Models the electron density of the bicyclic core to predict hydrolysis rates and pKa (~3.5 for the carboxylic acid) .
  • Molecular Docking : Simulations with GPR119 receptors (PDB: 6X7X) identify key hydrogen bonds between the carboxylic acid and Arg168/Lys172 residues .

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